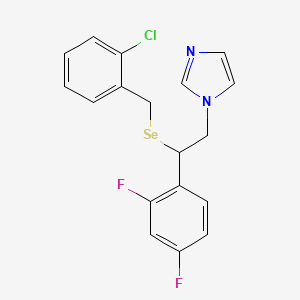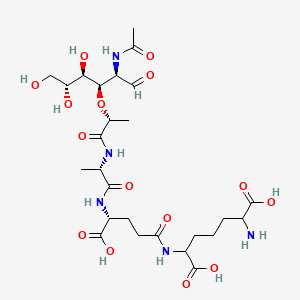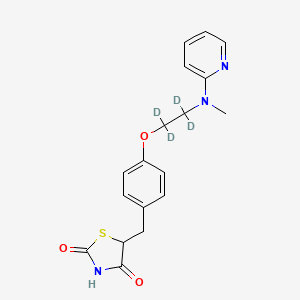
Rosiglitazone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rosiglitazone-d4 is a deuterated form of rosiglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies, as it helps in tracing the metabolic pathways of the drug without altering its pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone-d4 involves a multi-step process starting from commercially available starting materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction. The starting materials typically include 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione .
Cyclization: This step involves the formation of a cyclic intermediate.
Alkylation: Introduction of an alkyl group to the intermediate.
Etherification: Formation of an ether bond.
Condensation: Combining two molecules with the loss of a small molecule, usually water.
Reduction: Reducing the intermediate to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to maximize yield and minimize costs. This often involves using water as a green solvent and avoiding column chromatography in the final steps to simplify the purification process .
化学反应分析
Types of Reactions
Rosiglitazone-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one atom or group of atoms with another.
Condensation: Combination of two molecules with the loss of a small molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Often involves halogenating agents like chlorine or bromine.
Condensation: Typically involves acidic or basic catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of alcohols or amines .
科学研究应用
Rosiglitazone-d4 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of rosiglitazone.
Biological Studies: Helps in understanding the drug’s interaction with biological systems.
Medical Research: Investigates the drug’s efficacy and safety in treating type 2 diabetes and other conditions.
Industrial Applications: Used in the development of new formulations and drug delivery systems
作用机制
Rosiglitazone-d4, like its non-deuterated counterpart, acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is primarily found in adipose tissue, liver, and muscle. Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and lowering blood glucose levels .
相似化合物的比较
Similar Compounds
Pioglitazone: Another thiazolidinedione used to treat type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Ciglitazone: An early thiazolidinedione with similar properties but less efficacy.
Uniqueness
Rosiglitazone-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for precise tracking without altering the drug’s pharmacological properties. This makes it particularly valuable in research settings where understanding the drug’s metabolic pathways is crucial .
属性
分子式 |
C18H19N3O3S |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
5-[[4-[1,1,2,2-tetradeuterio-2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i10D2,11D2 |
InChI 键 |
YASAKCUCGLMORW-MKQHWYKPSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=CC=CC=N3 |
规范 SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


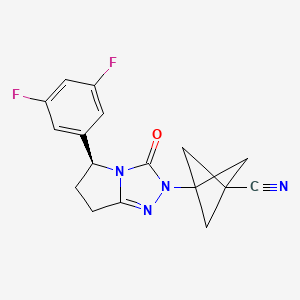
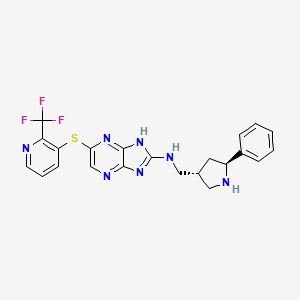
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

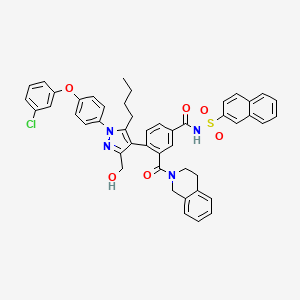

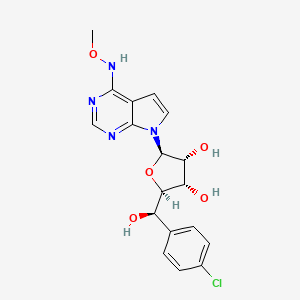

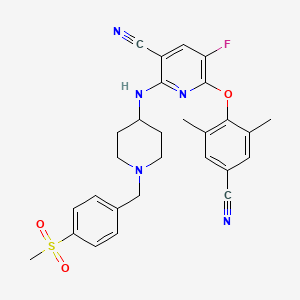
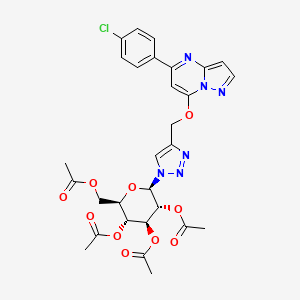
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
